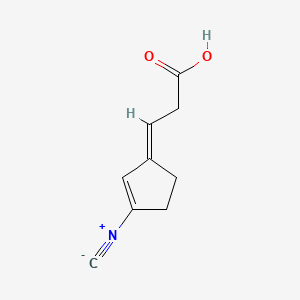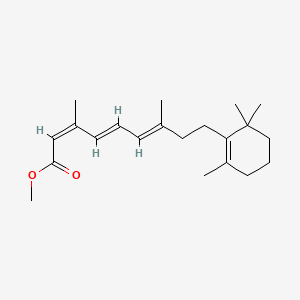
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-8-(2,6,6-trimethyl-1-cyclohexenyl)-3,5-octadien-2-one with bromoacetic ester in the Reformatskii reaction, followed by dehydration . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
Industrial production of methyl 7,8-dihydroretinoate typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of methyl 7,8-dihydroretinoate include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of methyl 7,8-dihydroretinoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other retinoid derivatives.
Biology: The compound is studied for its effects on cellular differentiation and proliferation, making it valuable in developmental biology research.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in treating skin disorders and certain types of cancer.
Mécanisme D'action
The mechanism of action of methyl 7,8-dihydroretinoate involves its interaction with retinoid receptors in the body. These receptors, including RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ, function as transcription factors that regulate gene expression . Upon binding to these receptors, methyl 7,8-dihydroretinoate modulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be compared with other retinoid derivatives, such as:
All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia.
9-cis-retinoic acid: Used in the treatment of skin disorders and certain cancers.
13-cis-retinoic acid: Commonly used in the treatment of severe acne.
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
51077-51-1 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate |
InChI |
InChI=1S/C21H32O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,15H,8,11-14H2,1-6H3/b10-7+,16-9+,17-15- |
Clé InChI |
OAURFXFNOLEVQH-IAEFYPGOSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C\C(=O)OC)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
Synonymes |
13-cis-7,8-dihydroretinoic acid methyl ester methyl 7,8-dihydroretinoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



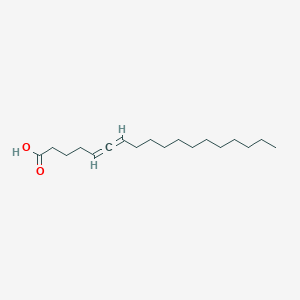

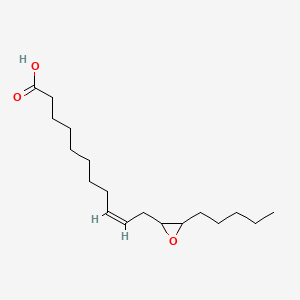
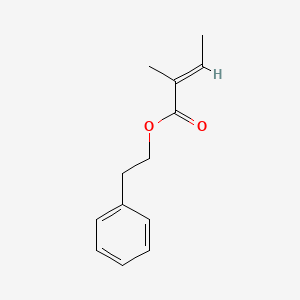
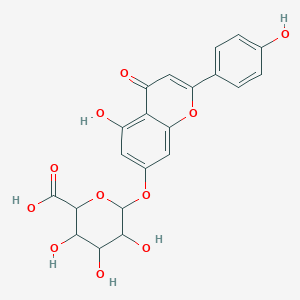
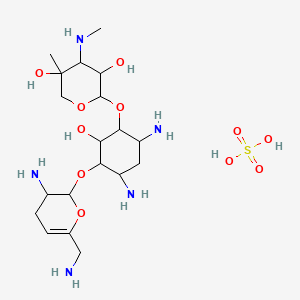
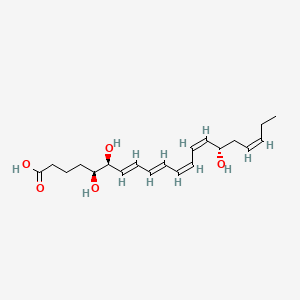
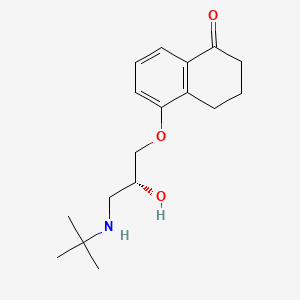
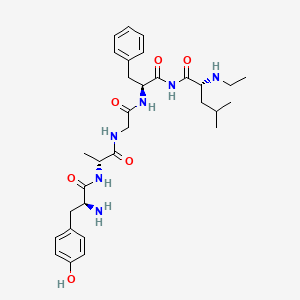
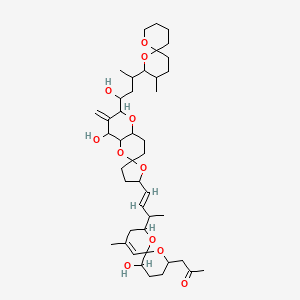
![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)
![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
